molecular formula C15H28 B3051180 1,3-Dicyclohexylpropane CAS No. 3178-24-3

1,3-Dicyclohexylpropane

Cat. No.: B3051180
CAS No.: 3178-24-3
M. Wt: 208.38 g/mol
InChI Key: LIQIPWNPFZCAIQ-UHFFFAOYSA-N
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Description

1,3-Dicyclohexylpropane is an organic compound with the molecular formula C15H28. It consists of a propane backbone with cyclohexyl groups attached to the first and third carbon atoms. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dicyclohexylpropane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with 1,3-dibromopropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 1,3-dicyclohexylpropene. This process involves the use of a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclohexylpropane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form cyclohexylpropane using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Cyclohexylpropanol or cyclohexylpropanone.

    Reduction: Cyclohexylpropane.

    Substitution: 1,3-Dibromocyclohexylpropane.

Scientific Research Applications

1,3-Dicyclohexylpropane has several applications in scientific research:

    Catalysis and Organic Synthesis: It is used as a starting material in the synthesis of various organic compounds. For example, it is involved in iridium-catalyzed carbon-carbon coupling reactions.

    Medical and Biological Applications: Derivatives of this compound have been studied for their potential antitumor activity, particularly in human glioma cells.

    Green Chemistry: It is used in the synthesis of environmentally friendly catalysts, emphasizing the principles of green chemistry.

    Material Science: The compound is used in the synthesis of organosilicon building blocks and block copolymers, which are crucial for developing new materials with tailored properties.

    Photoluminescence: It is used in the synthesis of materials for electroluminescent devices, showing potential in optoelectronics.

Mechanism of Action

The mechanism of action of 1,3-Dicyclohexylpropane depends on its specific application. In catalysis, it acts as a ligand or a reactant that facilitates the formation of carbon-carbon bonds. In biological applications, its derivatives interact with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways involved vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylpropane: Similar structure but lacks the second cyclohexyl group.

    1,3-Dicyclohexylpropene: Contains a double bond in the propane backbone.

    1,3-Dicyclohexylpropane-1,3-diol: Contains hydroxyl groups on the first and third carbon atoms.

Uniqueness

This compound is unique due to its symmetrical structure and the presence of two cyclohexyl groups, which impart specific physical and chemical properties. This makes it particularly useful in applications requiring stability and specific reactivity patterns.

Properties

IUPAC Name

3-cyclohexylpropylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h14-15H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQIPWNPFZCAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074705
Record name Cyclohexane, 1,1'-(1,3-propanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3178-24-3
Record name 1,3-Dicyclohexylpropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003178243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dicyclohexylpropane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane, 1,1'-(1,3-propanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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